3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide

Physicochemical Profiling Protonation Equilibria Zwitterion Characterization

3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide (synonym: N-isobutyl-3-hydroxypicolinamide) is a pyridine derivative in the 3-hydroxypyridine-2-carboxamide (picolinamide) structural class, characterized by a 3‑hydroxy substituent and an N-(2-methylpropyl) carboxamide side chain. The compound contains both acidic phenolic (3‑OH) and basic pyridine nitrogen functionalities, enabling it to exist in neutral and dipolar ionic (zwitterionic) forms depending on pH.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 143101-44-4
Cat. No. B12557418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide
CAS143101-44-4
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=C(C=CC=N1)O
InChIInChI=1S/C10H14N2O2/c1-7(2)6-12-10(14)9-8(13)4-3-5-11-9/h3-5,7,13H,6H2,1-2H3,(H,12,14)
InChIKeyVHHKTBVSBXKFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide (CAS 143101-44-4): A Characterized Reference Probe for Protonation Equilibria in Drug Model Studies


3-Hydroxy-N-(2-methylpropyl)pyridine-2-carboxamide (synonym: N-isobutyl-3-hydroxypicolinamide) is a pyridine derivative in the 3-hydroxypyridine-2-carboxamide (picolinamide) structural class, characterized by a 3‑hydroxy substituent and an N-(2-methylpropyl) carboxamide side chain [1]. The compound contains both acidic phenolic (3‑OH) and basic pyridine nitrogen functionalities, enabling it to exist in neutral and dipolar ionic (zwitterionic) forms depending on pH. Its experimental pKa values have been rigorously determined by UV‑visible spectrometry and potentiometric titration in methanol–water solutions, making it a chemically well‑defined probe for studying protonation equilibria and lipophilicity-pKa interplay in early drug discovery [1].

Why In‑Class 3‑Hydroxypyridine‑2‑carboxamide Analogs Cannot Be Interchanged: Evidence from Experimentally Determined pKa Values for 3‑Hydroxy‑N‑(2‑methylpropyl)pyridine‑2‑carboxamide


Compounds within the 3‑hydroxypyridine‑2‑carboxamide (picolinamide) family can appear structurally interchangeable, but their protonation‑state‑dependent properties—including solubility, lipophilicity, metal‑binding ability, and membrane permeability—are highly sensitive to the N‑substituent. Small changes in the N‑alkyl group shift pKa values and modulate the equilibrium between the neutral and dipolar ionic (zwitterionic) forms [1]. For 3‑hydroxy‑N‑(2‑methylpropyl)pyridine‑2‑carboxamide, the combined electron‑donating effect of the branched isobutyl group and the ortho‑3‑hydroxy substituent yields a distinct set of pKa values that cannot be estimated by simple computational extrapolation from linear N‑alkyl analogs such as N‑butyl‑3‑hydroxypyridine‑2‑carboxamide [1]. Consequently, generic substitution without experimental verification risks selecting a compound with an unintended ionization profile, compromising assay reproducibility and lead‑optimization efforts.

Quantitative Differentiation Evidence for 3‑Hydroxy‑N‑(2‑methylpropyl)pyridine‑2‑carboxamide (143101-44-4) Relative to Structural Analogs


Experimentally Determined pKa Values for Zwitterionic Equilibrium Enable Accurate Ionization‑State Modeling vs. N‑Butyl Analog

The pKa values governing the acid–base equilibria of 3‑hydroxy‑N‑(2‑methylpropyl)pyridine‑2‑carboxamide were measured by UV‑visible absorption spectrometry and potentiometric titration in methanol–water solutions, providing experimentally validated ionization constants that define the transition between neutral and dipolar ionic (zwitterionic) species [1]. In contrast, for the closely related linear N‑butyl analog (CAS 1079‑41‑0), equivalent experimentally determined pKa values are absent from the peer‑reviewed literature; the available logP and pKa data for the N‑butyl derivative are limited to computational predictions [2]. The branched isobutyl side chain modifies the local dielectric environment around the ionizable groups, producing pKa values that differ from those of the linear analog and cannot be reliably predicted by simple fragment‑based calculators [1][2].

Physicochemical Profiling Protonation Equilibria Zwitterion Characterization Drug‑Model Compound Studies

Established Role as a Validated Spectroscopic Model Compound for Probing Pristinamycin IA Protonation: Potential for Antibiotic-Discovery Model System Applications

The compound was specifically selected and validated as a low‑molecular‑weight model of the macrocyclic streptogramin antibiotic pristinamycin IA (CAS 3131‑03‑1) because its 3‑hydroxy‑picolinamide fragment replicates the key ionizable moiety responsible for the antibiotic's pH‑dependent speciation [1]. Spectrometric investigation demonstrated that the dipolar ionic form predominates in aqueous solutions buffered to the isoelectric pH, and the model compound allowed deconvolution of the acid–base properties of the structurally complex antibiotic [1]. No other N‑alkyl‑3‑hydroxypicolinamide has been similarly validated as a spectroscopic proxy for pristinamycin IA in the peer‑reviewed literature.

Streptogramin Antibiotic Modeling Spectroscopic Probe Ionization-State Analysis Pristinamycin Research

Defined Physicochemical Identity (Molecular Weight, H‑Bond Donor/Acceptor Count, Rotatable Bond Count) Enables Precise Computational Modeling vs. Undefined Analogs

The compound possesses a well‑defined set of computed physicochemical descriptors that are critical inputs for quantitative structure–activity relationship (QSAR) models and in silico ADME predictions [1]. Key values include an exact molecular weight of 194.105527694 g/mol, 2 hydrogen‑bond donors (phenolic OH and amide NH), 3 hydrogen‑bond acceptors (amide carbonyl, pyridine N, phenolic O), and 3 rotatable bonds. These descriptors are formally defined in authoritative cheminformatics databases, whereas many N‑alkyl‑3‑hydroxypicolinamide analogs lack a complete, curated, and publicly accessible descriptor dataset [2].

Molecular Descriptors QSAR/QSPR Modeling In Silico ADME Prediction Computational Chemistry

Quantitatively Justified Research and Procurement Application Scenarios for 3‑Hydroxy‑N‑(2‑methylpropyl)pyridine‑2‑carboxamide (143101-44-4)


pH‑Dependent Solubility and Lipophilicity Profiling in Early Drug‑Discovery PhysChem Assays

Teams performing high‑throughput physicochemical profiling (e.g., shake‑flask logD, pH‑metric solubility) require a well‑characterized neutral/zwitterionic compound to calibrate instruments and validate computational pKa prediction models. The experimentally determined multi‑pKa dataset available for this compound [1] allows it to serve as a calibration standard, whereas the N‑butyl analog lacks equivalent experimental pKa data [2], making it unsuitable for calibration purposes.

Streptogramin Antibiotic Mechanistic Studies Using a Validated Low‑Molecular‑Weight Protonation Model

In academic or industrial laboratories investigating the pH‑dependent uptake, efflux, or target binding of streptogramin antibiotics such as pristinamycin IA, this compound serves as the only published low‑molecular‑weight spectroscopic proxy [1]. Its validated protonation equilibrium data allow researchers to decouple the ionization behavior of the key 3‑hydroxypicolinamide pharmacophore from the complex macrocyclic scaffold, facilitating mechanistic structure–activity relationship (SAR) studies.

QSAR Model Training and Computational ADME Prediction Requiring Curated Molecular Descriptors

Cheminformatics groups building QSAR models for picolinamide‑based compound libraries need monomeric compounds with fully curated and publicly accessible molecular descriptors. This compound’s experimentally confirmed structure, molecular weight of 194.1055 g/mol, and defined hydrogen‑bond donor/acceptor counts [1] provide a reliable data point for model training, whereas many N‑alkyl analogs lack equivalent curation in authoritative databases [2].

Metal‑Chelation and Coordination Chemistry Studies Requiring an Experimentally Characterized pH‑Dependent Chelator

The 3‑hydroxy‑picolinamide motif is a known bidentate metal‑binding unit, and its chelation capacity is strictly pH‑dependent—the phenolic OH must be deprotonated for effective coordination. Because the pKa for deprotonation of this compound has been experimentally determined [1], researchers can precisely calculate the fraction of chelation‑competent species at any given pH, enabling quantitative design of metal‑binding experiments without relying on computational pKa estimates that introduce uncertainty into metal‑speciation calculations.

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